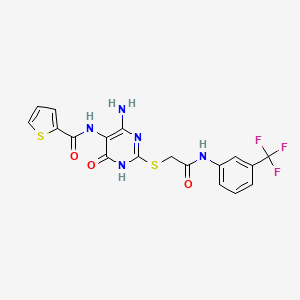

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Description

The compound N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide features a dihydropyrimidinone core substituted with a thiophene-2-carboxamide moiety and a trifluoromethylphenyl group linked via a thioether bridge. This structure combines multiple pharmacophoric elements:

- Dihydropyrimidinone ring: Known for conformational flexibility and hydrogen-bonding capabilities, often seen in kinase inhibitors .

- Thiophene carboxamide: Enhances π-stacking interactions and metabolic stability .

- Trifluoromethylphenyl group: Improves lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O3S2/c19-18(20,21)9-3-1-4-10(7-9)23-12(27)8-31-17-25-14(22)13(16(29)26-17)24-15(28)11-5-2-6-30-11/h1-7H,8H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVDMMBRGEMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide (CAS: 868225-66-5) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄F₃N₅O₃S₂ |

| Molecular Weight | 469.5 g/mol |

| CAS Number | 868225-66-5 |

The structure features a pyrimidinone ring and various functional groups, including trifluoromethyl and thiophene moieties, which contribute to its biological activity. The presence of these groups enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that N-(4-amino-6-oxo...) exhibits multiple mechanisms of action:

- Inhibition of Myeloperoxidase (MPO) : The compound has been identified as a potent inhibitor of MPO, an enzyme implicated in inflammatory and autoimmune diseases. Inhibition occurs through a time-dependent, covalent mechanism that suggests potential therapeutic applications in conditions like vasculitis and cardiovascular diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may disrupt critical cellular processes in cancer cells. Its structural components allow for interactions with various molecular targets involved in cancer progression, suggesting it could be effective against multiple cancer types .

- Antidiabetic Properties : The compound's derivatives have shown promising results in inhibiting enzymes related to glucose metabolism, such as alpha-amylase and PTP-1B, indicating potential use in diabetes management .

In Vitro Studies

Recent studies have evaluated the biological activity of N-(4-amino-6-oxo...) through various assays:

| Activity Type | IC₅₀ Value (μM) | Reference |

|---|---|---|

| MPO Inhibition | Not specified | |

| Alpha-Amylase Inhibition | 4.58 | |

| PTP-1B Inhibition | 0.91 | |

| Anticancer Activity | IC₅₀ > 4.363 |

These results demonstrate the compound's potential across different biological activities, highlighting its versatility as a therapeutic agent.

Case Study: MPO Inhibition

A study focused on the design and synthesis of N1-substituted derivatives demonstrated that these compounds could effectively inhibit MPO activity in human whole blood. The lead compound advanced to first-in-human pharmacokinetic studies due to its robust inhibition profile .

Case Study: Anticancer Properties

Another investigation assessed the anticancer effects of compounds related to N-(4-amino-6-oxo...). These compounds were tested against various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide has shown promising antitumor activity . Research indicates that it inhibits specific ATPase activities associated with tumor growth, making it a candidate for cancer treatment .

Mechanism of Action:

The compound interacts with cellular pathways involved in tumor proliferation and apoptosis. Its structural components allow for binding to target proteins, disrupting their function and leading to cell death in cancerous tissues .

Antimicrobial Properties

This compound exhibits notable antimicrobial activities against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi . The incorporation of the thiazole moiety has been linked to enhanced antimicrobial efficacy due to its ability to penetrate microbial cell walls.

Agrochemical Applications

In the field of agrochemistry, N-(4-amino-6-oxo...) is being explored for its potential as a pesticide or herbicide . Its unique structure allows it to act on specific biochemical pathways in pests, providing an effective means of pest control while minimizing environmental impact .

Case Studies

- Antitumor Activity Study : A recent study evaluated the efficacy of N-(4-amino...) in inhibiting tumor growth in vivo. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy Trial : In vitro tests demonstrated that N-(4-amino...) effectively inhibited the growth of E. coli and S. aureus at low concentrations, highlighting its potential as a therapeutic agent against bacterial infections .

- Agrochemical Application Assessment : Field trials assessing the effectiveness of N-(4-amino...) as a pesticide showed promising results in reducing pest populations while maintaining crop health, suggesting its viability as an environmentally friendly alternative to conventional pesticides .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and similar molecules:

Key Observations :

- Conformational Flexibility: The dihydropyrimidinone core may allow greater flexibility than rigid oxazolidinones (Rivaroxaban analog) or planar thienopyrimidines .

- Synthetic Accessibility: Multicomponent reactions (e.g., Petasis in 6o synthesis ) contrast with stepwise nucleophilic substitutions in thienopyrimidines , suggesting varied synthetic challenges for the target compound.

Spectroscopic and Physicochemical Properties

- NMR Profiles : In analogs like AZ331 and 6o, chemical shift differences in specific regions (e.g., δ 29–44 ppm) correlate with substituent changes (Figure 6 in ). The target compound’s trifluoromethyl group would likely cause distinct deshielding in aromatic regions .

- Solubility and Stability: The trifluoromethyl group improves lipid solubility compared to polar substituents (e.g., 4-hydroxyphenyl in 6o ). However, ester or morpholino groups (as in Rivaroxaban analogs ) may enhance aqueous solubility.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves multi-step organic reactions, including condensation, thiourea formation, and cyclization. Key steps include the formation of the thioether linkage via nucleophilic substitution and subsequent pyrimidinone ring closure. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and catalyst choice (e.g., triethylamine for deprotonation) critically impact yield and purity. For example, highlights analogous thieno-pyrimidine syntheses using thiourea intermediates under reflux conditions, with yields optimized by controlling stoichiometry and reaction time . further emphasizes the role of protecting groups (e.g., tert-butoxycarbonyl) in preventing side reactions during aminolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

High-resolution mass spectrometry (HRMS) and /-NMR are essential for confirming molecular structure, particularly for verifying the presence of the trifluoromethyl group (-NMR) and thioether linkage. Purity analysis requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, as described in pharmacopeial standards for related pyrimidine derivatives ( ). Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize multi-step synthesis under flow chemistry conditions?

DoE is critical for identifying critical process parameters (CPPs) such as residence time, reagent ratios, and temperature gradients in continuous-flow systems. For instance, demonstrates how flow chemistry reduces side reactions in diazomethane synthesis by precisely controlling reaction kinetics. A fractional factorial design (e.g., Plackett-Burman) can screen variables, followed by response surface methodology (RSM) to maximize yield. Bayesian optimization ( ) further refines conditions by iteratively modeling reaction outcomes .

Q. What computational modeling approaches predict the stability of the trifluoromethyl group under varying pH and temperature?

Density functional theory (DFT) calculations can model the electronic effects of the trifluoromethyl group on hydrolysis susceptibility. Molecular dynamics (MD) simulations assess conformational stability in aqueous environments, while QSPR models correlate substituent effects (e.g., Hammett constants) with degradation rates. notes that trifluoromethyl groups enhance metabolic stability via steric hindrance and electron-withdrawing effects, which can be validated experimentally using accelerated stability studies (40°C/75% RH) .

Q. How should researchers resolve contradictory solubility data in polar aprotic solvents?

Contradictions may arise from solvent impurities or polymorphic forms. Methodological solutions include:

- Standardizing solvent preparation (e.g., molecular sieves for DMSO).

- Using dynamic light scattering (DLS) to detect aggregates.

- Cross-validating results with multiple techniques (e.g., shake-flask vs. potentiometric titration). ’s pharmacopeial protocols for solubility testing in aprotic solvents provide a benchmark for reproducibility .

Q. What strategies mitigate side reactions during thioether linkage formation?

Side reactions (e.g., oxidation to sulfone or disulfide formation) can be minimized by:

- Using inert atmospheres (N/Ar) and degassed solvents.

- Introducing mild reducing agents (e.g., TCEP) to stabilize thiol intermediates.

- Optimizing pH (6–7) to favor nucleophilic attack over oxidation. highlights successful thioether formation in analogous pyrimidines using cysteine derivatives as thiol sources .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.